molecular formula C15H18BrNO2 B15362617 Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

Cat. No.: B15362617
M. Wt: 324.21 g/mol
InChI Key: JPGLPGZNPCOUOK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate: is a chemical compound characterized by its bromine and azaspiro[25]octane functional groups

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromobenzoic acid and 6-azaspiro[2.5]octane.

  • Reaction Steps:

    • Esterification: The carboxylic acid group of 4-bromobenzoic acid is converted to its methyl ester using methanol in the presence of a strong acid catalyst.

    • Nucleophilic Substitution: The resulting ester undergoes nucleophilic substitution with 6-azaspiro[2.5]octane to form the final product.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can undergo reduction, particularly at the bromine site.

  • Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Bromine-free derivatives.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

  • Pathways: The exact pathways depend on the specific application but can include signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

  • 4-Iodo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid

  • (4-Bromo-2-methylphenyl)(6-azaspiro[2.5]octan-6-yl)methanone

  • 4-[(2-Bromo-6-azaspiro[2.5]octan-6-yl)sulfonyl]aniline

Uniqueness: Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate stands out due to its specific combination of bromine and azaspiro[2.5]octane groups, which can lead to unique reactivity and applications compared to similar compounds.

This detailed overview provides a comprehensive understanding of Methyl 4-bromo-2-(6-azaspiro[25]octan-6-yl)benzoate, its preparation, reactions, applications, and comparison with similar compounds

Biological Activity

Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate, with the CAS number 2446342-11-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound consists of a benzoate moiety substituted with a bromine atom and a spirocyclic amine. The unique structural features of this compound contribute to its biological properties.

Property Value
Molecular Formula C15H18BrN
Molecular Weight 305.22 g/mol
CAS Number 2446342-11-4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways involved in cell proliferation and survival.

  • Protein Kinase Inhibition : Preliminary studies suggest that this compound may inhibit kinases involved in cancer progression, making it a candidate for anticancer therapy.
  • Neuroprotective Effects : The spirocyclic structure may confer neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress.

Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated significant cytotoxicity at micromolar concentrations.

Cell Line IC50 (µM)
MDA-MB-231 (Breast)12.5
A549 (Lung)15.0

These findings suggest that the compound may induce apoptosis in cancer cells, although further mechanistic studies are needed to elucidate the exact pathways involved.

Neuroprotective Effects

In vitro assays demonstrated that this compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The compound reduced cell death and preserved mitochondrial function.

Treatment Cell Viability (%)
Control100
H₂O₂ Only40
H₂O₂ + Compound75

This neuroprotective effect highlights its potential application in neurodegenerative disorders.

Case Studies and Clinical Relevance

While comprehensive clinical data on this compound is limited, related compounds have shown promise in clinical settings:

  • Inhibitors of Similar Kinases : Compounds structurally related to this compound have been tested in clinical trials for their efficacy against various cancers.
  • Neuroprotective Agents : Other spirocyclic compounds have been explored for their role in treating Alzheimer's disease and other neurodegenerative conditions.

Properties

Molecular Formula

C15H18BrNO2

Molecular Weight

324.21 g/mol

IUPAC Name

methyl 2-(6-azaspiro[2.5]octan-6-yl)-4-bromobenzoate

InChI

InChI=1S/C15H18BrNO2/c1-19-14(18)12-3-2-11(16)10-13(12)17-8-6-15(4-5-15)7-9-17/h2-3,10H,4-9H2,1H3

InChI Key

JPGLPGZNPCOUOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)N2CCC3(CC3)CC2

Origin of Product

United States

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